molecular formula C18H16N4O3 B3918232 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one

6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one

Cat. No. B3918232
M. Wt: 336.3 g/mol
InChI Key: RKSDLIZWOQSOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one, also known as BMQ, is a heterocyclic organic compound that has gained attention in recent years for its potential use in scientific research. BMQ has been found to have various biochemical and physiological effects, which make it a promising candidate for further studies. In

Mechanism of Action

The mechanism of action of 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity. 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and antimicrobial activity. 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity. 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has also been found to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, which may contribute to its neuroprotective effects. Furthermore, 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has been found to inhibit the growth of various bacteria and fungi, making it a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one in lab experiments is its relatively low toxicity compared to other anti-cancer and neuroprotective agents. 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has also been found to have good solubility in various solvents, which makes it easy to work with in lab experiments. However, one limitation of using 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one. One potential direction is to further explore its anti-cancer activity and its potential use in cancer treatment. Another potential direction is to investigate its neuroprotective effects in more detail and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the specific mechanisms of action of 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one and its potential use as an antimicrobial agent.

Scientific Research Applications

6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has been found to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-24-11-3-5-14-13(7-11)18(23)22(10-19-14)9-17-20-15-6-4-12(25-2)8-16(15)21-17/h3-8,10H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSDLIZWOQSOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN(C2=O)CC3=NC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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